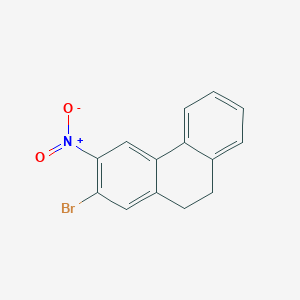
2-Bromo-3-nitro-9,10-dihydrophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-nitro-9,10-dihydrophenanthrene, also known as this compound, is a useful research compound. Its molecular formula is C14H10BrNO2 and its molecular weight is 304.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
Intermediate in Organic Synthesis
2-Bromo-3-nitro-9,10-dihydrophenanthrene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create various derivatives with potential applications in pharmaceuticals and materials science.
Biological Applications
Potential Antiviral Agent
Recent studies have highlighted the compound's potential as an inhibitor of the SARS-CoV-2 3CL protease, which is essential for viral replication. The compound exhibited promising inhibitory activity, with IC50 values indicating effective binding to the enzyme's active site. This suggests its potential as a candidate for COVID-19 treatment .
Cytotoxicity Studies
Research has demonstrated that derivatives of 9,10-dihydrophenanthrene exhibit significant cytotoxic effects against various cancer cell lines. For instance, comparative studies showed enhanced cytotoxicity of certain derivatives when tested against standard chemotherapeutics like doxorubicin .
Material Science
Photophysical Properties
The compound is utilized in developing materials with specific photophysical properties. Its unique electronic structure allows it to be incorporated into polymers and other materials where light absorption and emission characteristics are critical .
Case Study 1: Antiviral Activity
A study investigated various 9,10-dihydrophenanthrene derivatives for their ability to inhibit SARS-CoV-2 3CL protease. Compounds C1 and C2 were identified as having the most potent activity, with detailed structure-activity relationship (SAR) analyses revealing how modifications to the base structure influenced efficacy .
| Compound | IC50 (µM) | Binding Mode |
|---|---|---|
| C1 | 1.55 ± 0.21 | Mixed inhibition |
| C2 | 1.81 ± 0.17 | Mixed inhibition |
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies demonstrated that certain derivatives of this compound exhibited enhanced cytotoxicity compared to traditional chemotherapeutics. The findings suggest these compounds could serve as alternatives or adjuncts in cancer therapy.
| Derivative | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 (Breast Cancer) | 15 |
| Derivative B | HeLa (Cervical Cancer) | 20 |
Propiedades
Número CAS |
18264-84-1 |
|---|---|
Fórmula molecular |
C14H10BrNO2 |
Peso molecular |
304.14 g/mol |
Nombre IUPAC |
2-bromo-3-nitro-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C14H10BrNO2/c15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)16(17)18/h1-4,7-8H,5-6H2 |
Clave InChI |
AQOOEEUCWGIPOO-UHFFFAOYSA-N |
SMILES |
C1CC2=CC(=C(C=C2C3=CC=CC=C31)[N+](=O)[O-])Br |
SMILES canónico |
C1CC2=CC(=C(C=C2C3=CC=CC=C31)[N+](=O)[O-])Br |
Sinónimos |
2-Bromo-9,10-dihydro-3-nitrophenanthrene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















